5-Methyl Uridine-d4

Vue d'ensemble

Description

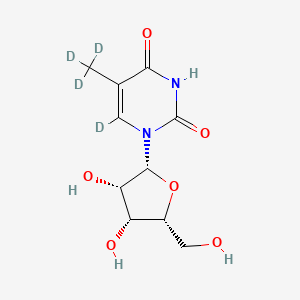

5-Methyl Uridine-d4 is a modified version of uridine, a nucleoside that is a fundamental component of RNA. This compound contains a methyl group at the 5-position of the sugar moiety and is deuterated at four positions, which enhances its stability and allows for its use in various scientific applications. It is a vital metabolite of uridine found in various biological systems such as bacteria, yeast, plants, and mammals .

Analyse Biochimique

Biochemical Properties

5-Methyl Uridine-d4 plays a significant role as an intermediate for synthesizing crucial metabolites and participates in various biochemical reactions . It is believed to regulate gene expression and protein synthesis by interacting with specific proteins and RNA molecules .

Cellular Effects

This compound has been shown to play critical roles in various biological functions and disease pathogenesis, such as under stress response and during breast cancer development . It is believed to regulate gene expression and protein synthesis by interacting with specific proteins and RNA molecules . Additionally, it plays a role in controlling cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an intermediate for synthesizing crucial metabolites and its participation in various biochemical reactions . It is believed to regulate gene expression and protein synthesis by interacting with specific proteins and RNA molecules .

Dosage Effects in Animal Models

It is known that uridine, a key nutrient needed by the brain, has been shown to have potential neuroregenerative and neuroprotective effects

Metabolic Pathways

This compound is involved in pyrimidine metabolism, where it serves as an intermediate for synthesizing crucial metabolites . It is also involved in nucleoside metabolism, where it participates in various biochemical reactions .

Transport and Distribution

It is known that uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress .

Subcellular Localization

It is known that this compound is one of the most common modifications made to cellular RNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl Uridine-d4 typically involves the methylation of uridine at the 5-position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The deuteration process involves the incorporation of deuterium atoms, which can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis techniques that ensure high yield and purity. The process includes the use of advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product. The production process is designed to be economical and scalable, making it feasible for widespread use in research and industry .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl Uridine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of uracil derivatives, while reduction can produce dihydro derivatives. Substitution reactions can yield various alkylated or halogenated products .

Applications De Recherche Scientifique

RNA Modification Studies

5-Methyl Uridine-d4 is primarily recognized for its role in RNA modification. The incorporation of 5-methyluridine into RNA molecules can influence their stability and function. Recent studies have developed computational models to predict the locations of 5-methyluridine modifications within RNA sequences.

Case Study: Deep-m5U Model

A notable advancement is the Deep-m5U model, which utilizes deep learning techniques to predict 5-methyluridine modification sites in RNA. This model achieves high accuracy rates (91.47% for mature mRNA and 95.86% for full transcript datasets) by employing a sophisticated feature extraction process that combines various nucleotide compositions .

| Feature Type | Description |

|---|---|

| Single Nucleotide | Composition of individual nucleotides |

| Dinucleotide | Pairwise combinations of nucleotides |

| Trinucleotide | Triplet combinations of nucleotides |

| Quad Nucleotide | Quadruplet combinations of nucleotides |

| Penta Nucleotide | Quintuplet combinations of nucleotides |

These findings underscore the potential of 5-methyluridine-d4 in enhancing our understanding of RNA biology and the implications of its modifications.

Antiviral Drug Development

Another significant application of this compound is in the development of antiviral agents. Research has highlighted its utility as a precursor for synthesizing antiviral compounds, particularly against viruses such as Hepatitis C.

Case Study: Synthesis of d4T

A patent describes a method for synthesizing d4T (2',3'-didehydro-3'-deoxythymidine) from 5-methyluridine derivatives. This synthesis route demonstrates a productive yield while minimizing unwanted by-products, making it a promising approach for producing antiviral drugs .

| Compound | Yield (%) | By-products |

|---|---|---|

| d4T | ~50 | Thymus pyrimidine |

This method illustrates the versatility of 5-methyluridine derivatives in drug formulation and highlights their importance in combating viral infections.

Structure-Activity Relationship Studies

The structural modifications of nucleosides like this compound can lead to significant changes in biological activity. Research has focused on understanding these relationships to optimize drug design.

Case Study: In Silico Design

A study utilized structure-based drug design to create novel nucleotide analogs that inhibit Hepatitis C virus replication. The findings indicated that methyl-substituted uridine scaffolds exhibited potent antiviral activities, demonstrating the importance of such modifications in enhancing drug efficacy .

| Modification Type | Activity Level (IC50) |

|---|---|

| 2’-C-methyl-uridine | Sub-micromolar inhibition |

| 4’-C-methyl-uridine | Favorable substrate binding |

These insights provide a framework for rational drug design using modified nucleosides like this compound.

Mécanisme D'action

The mechanism of action of 5-Methyl Uridine-d4 involves its incorporation into RNA molecules, where it can influence various biological processes. It interacts with specific proteins and RNA molecules, regulating gene expression and protein synthesis. The compound can also affect cell proliferation and apoptosis by modulating signaling pathways and molecular targets such as ribosomal RNA and transfer RNA .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methyluridine: This compound is similar to 5-Methyl Uridine-d4 but lacks the deuterium atoms.

3-Methyluridine: This compound has a methyl group at the 3-position instead of the 5-position.

5-Methylcytosine: This compound is a methylated form of cytosine, another nucleoside found in DNA and RNA.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for its use in advanced analytical techniques. This makes it a valuable tool in scientific research, particularly in the study of metabolic pathways and RNA modifications .

Activité Biologique

5-Methyl Uridine-d4 (5-MU-d4) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral therapies and cellular metabolism. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a deuterated form of 5-methyluridine, a naturally occurring nucleoside. The introduction of deuterium enhances the stability and metabolic profile of the compound, making it a valuable candidate in pharmaceutical applications. Its structural modification allows for improved pharmacokinetic properties, which are crucial for therapeutic efficacy.

Absorption and Transport Characteristics

Research indicates that 5-MU-d4 exhibits favorable absorption and transport characteristics. A study evaluating various derivatives demonstrated that modifications to the uridine structure could significantly enhance solubility and absorption rates. Specifically, derivatives like 5-MU-d4 showed increased solubility compared to their parent compounds, suggesting improved bioavailability in vivo .

| Compound | Solubility Increase | Absorption Rate Increase |

|---|---|---|

| 5-MU-d4 | 2.79 × 10^5 | 4.3–4.5 times |

| Daidzein Napsylates | 2.16 × 10^5 | Not specified |

Antiviral Activity

5-MU-d4 has been implicated in antiviral mechanisms, particularly in the synthesis of d4T (Stavudine), an antiviral drug used in HIV treatment. The synthesis process involves a metal reductive elimination from 5-MU to yield d4T, highlighting its role as a precursor in antiviral drug development .

In vitro studies have shown that modifications at the methyl position can influence the compound's interaction with viral enzymes, enhancing its inhibitory effects against viral replication .

Enzymatic Inhibition

Recent research has identified 5-MU-d4 as a potential inhibitor of key enzymes involved in RNA metabolism. For instance, it has been shown to affect the activity of MraYAA transferase, an enzyme critical for bacterial cell wall synthesis. The IC50 values for various derivatives indicate significant enzymatic inhibition, suggesting that 5-MU-d4 can serve as a lead compound for developing new antibacterial agents .

Study on Antiviral Efficacy

A notable case study examined the efficacy of 5-MU-d4 derivatives against HIV-1 replication in cell cultures. The results indicated that certain derivatives exhibited potent antiviral activity with IC50 values comparable to established antiretroviral drugs. The mechanism was attributed to enhanced incorporation into viral RNA, disrupting the replication cycle .

Inhibition of SARS-CoV-2 Protease

Another significant study focused on the inhibitory effects of methylated nucleosides, including 5-MU-d4, against SARS-CoV-2 main protease (Mpro). The findings revealed that specific methylation patterns could enhance binding affinity and inhibitory potency against this critical viral target .

Propriétés

IUPAC Name |

6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7+,9-/m1/s1/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-LTSXPWGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676044 | |

| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82845-85-0 | |

| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.